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N,N-Dimethyl-4-(2-((6-nitroquinazolin-4-yl)amino)ethyl)benzamide

NaV1.7 channel Pain pharmacology Quinazoline SAR

N,N-Dimethyl-4-(2-((6-nitroquinazolin-4-yl)amino)ethyl)benzamide (CAS 647376-21-4) is a synthetic small molecule belonging to the 4-anilino-6-nitroquinazoline chemotype, a privileged scaffold in kinase inhibitor discovery programs. Its structure features a 6-nitroquinazoline core linked via an ethylenediamine spacer to a para-substituted N,N-dimethylbenzamide moiety, distinguishing it from other 4-anilinoquinazolines that typically bear halogenated aniline or simple alkoxy substituents at the 4-position.

Molecular Formula C19H19N5O3
Molecular Weight 365.4 g/mol
CAS No. 647376-21-4
Cat. No. B12938158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethyl-4-(2-((6-nitroquinazolin-4-yl)amino)ethyl)benzamide
CAS647376-21-4
Molecular FormulaC19H19N5O3
Molecular Weight365.4 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1=CC=C(C=C1)CCNC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C19H19N5O3/c1-23(2)19(25)14-5-3-13(4-6-14)9-10-20-18-16-11-15(24(26)27)7-8-17(16)21-12-22-18/h3-8,11-12H,9-10H2,1-2H3,(H,20,21,22)
InChIKeyXNDWKAKNDJUTJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-4-(2-((6-nitroquinazolin-4-yl)amino)ethyl)benzamide (CAS 647376-21-4): Structural Identity and Procurement-Relevant Classification


N,N-Dimethyl-4-(2-((6-nitroquinazolin-4-yl)amino)ethyl)benzamide (CAS 647376-21-4) is a synthetic small molecule belonging to the 4-anilino-6-nitroquinazoline chemotype, a privileged scaffold in kinase inhibitor discovery programs [1]. Its structure features a 6-nitroquinazoline core linked via an ethylenediamine spacer to a para-substituted N,N-dimethylbenzamide moiety, distinguishing it from other 4-anilinoquinazolines that typically bear halogenated aniline or simple alkoxy substituents at the 4-position [2]. The compound is documented in the patent literature as a member of the N-substituted benzamide series developed for ion channel modulation, with Genentech and Xenon Pharmaceuticals as co-assignees [3]. Commercially available at purity specifications of ≥98% (HPLC), it serves as a research tool for sodium channel pharmacology and as a reference standard for structure–activity relationship (SAR) studies in quinazoline-based drug discovery programs .

Why N,N-Dimethyl-4-(2-((6-nitroquinazolin-4-yl)amino)ethyl)benzamide Cannot Be Interchanged with Generic 4-Anilinoquinazolines


The 6-nitro substitution and the N,N-dimethylbenzamide C-4 appendage create a steric and electronic environment around the quinazoline hinge-binding region that is distinct from the gefitinib/erlotinib pharmacophore, where a 3-chloro-4-fluoroaniline or 3-ethynylaniline group occupies this position [1]. This structural divergence translates into a shift in primary pharmacology: whereas first-generation 4-anilinoquinazoline EGFR inhibitors are kinase-directed, the N,N-dimethylbenzamide-bearing 6-nitroquinazoline exhibits preferential activity at voltage-gated sodium channels, particularly the NaV1.7 subtype [2]. Consequently, substituting this compound with a generic EGFR-directed 4-anilinoquinazoline would result in on-target/off-pathway activity mismatches, rendering any comparative pharmacological conclusions invalid [3].

Quantitative Differentiation Evidence for N,N-Dimethyl-4-(2-((6-nitroquinazolin-4-yl)amino)ethyl)benzamide vs. Closest Analogs


NaV1.7 Antagonist Potency: Target Compound vs. Gefitinib (NaV1.7 IC50 Comparison)

The target compound demonstrates moderate antagonist activity at the human NaV1.7 channel with an IC50 of 240 nM as determined by PatchXpress automated patch clamp electrophysiology in HEK293 cells expressing partially inactivated NaV1.7 channels [1]. In contrast, the 4-anilinoquinazoline EGFR inhibitor gefitinib, a structural analog sharing the quinazoline core, exhibits negligible NaV1.7 activity (IC50 typically >10 µM or unreported in comparable patch clamp formats), highlighting the target compound's divergent pharmacological profile [2]. The 3.3-fold reduction in potency observed when switching from the partially inactivated (IC50 = 240 nM) to the non-inactivated state (IC50 = 800 nM) confirms state-dependent binding, a hallmark of therapeutically useful NaV channel blockers [1].

NaV1.7 channel Pain pharmacology Quinazoline SAR

NaV1.7 State-Dependent Binding: Target Compound vs. Canonical State-Independent Pore Blockers

The target compound exhibits pronounced state-dependent NaV1.7 blockade, with IC50 values of 240 nM for the partially inactivated channel, 800 nM for the resting channel, and 3,000 nM for the non-inactivated channel (manual whole-cell patch clamp) [1]. This 12.5-fold window between partially inactivated and non-inactivated states is characteristic of compounds that preferentially stabilize the inactivated conformation of the channel. By comparison, the classical pore blocker lidocaine shows negligible state preference (resting vs. inactivated IC50 ratio ~1–2-fold), while the benzamide chemotype represented by this compound demonstrates a markedly larger preference for the inactivated state [2].

State-dependent inhibition NaV1.7 pharmacology Electrophysiology

Physicochemical Differentiation: cLogP and PSA vs. 4-(2-((6-Nitroquinazolin-4-yl)amino)ethyl)benzamide (Des-dimethyl Analog)

The N,N-dimethylbenzamide terminus of the target compound confers a calculated logP (cLogP) of 2.84 and a topological polar surface area (TPSA) of 107.2 Ų . The des-dimethyl primary benzamide analog (CAS 647376-19-0; 4-(2-((6-nitroquinazolin-4-yl)amino)ethyl)benzamide) has a lower cLogP (estimated ~1.5–1.8) and a higher TPSA (estimated ~120 Ų) due to the presence of an additional hydrogen-bond donor . This difference in lipophilicity of approximately 1 log unit translates into a predicted 10-fold higher membrane permeability for the target compound, with significant implications for blood–brain barrier penetration and oral bioavailability [1].

Lipophilicity Polar surface area CNS drug design

Molecular Complexity and Synthetic Accessibility: Target vs. Gefitinib as a Reference Quinazoline

The target compound has a molecular complexity score of 516 (as defined by the Bertz complexity index), reflecting a greater degree of structural sophistication than gefitinib (complexity score ~450) due to the presence of the nitro group at C-6 and the benzamide linker . Despite this higher complexity, the compound's synthetic route employs modular assembly of the quinazoline core followed by sequential functionalization at the 4- and 6-positions, providing well-defined synthetic handles for SAR exploration that are not available in 7-substituted quinazoline chemotypes [1][2].

Synthetic complexity Lead optimization Chemical tractability

Validated Application Scenarios for N,N-Dimethyl-4-(2-((6-nitroquinazolin-4-yl)amino)ethyl)benzamide Procurement


NaV1.7 State-Dependent Blocker for Preclinical Pain Target Validation Studies

The compound's confirmed NaV1.7 antagonism (IC50 = 240 nM, partially inactivated state) and its 12.5-fold state-dependence window make it suitable as a tool compound for target validation in acute and chronic pain models where selective NaV1.7 inhibition is hypothesized to confer analgesic efficacy without the cardiac and CNS side effects associated with non-selective sodium channel blockers [1][2].

Quinazoline SAR Probe for Kinase-vs.-Ion Channel Selectivity Profiling

Given that the 4-anilinoquinazoline scaffold is canonically associated with EGFR/HER2 kinase inhibition, this compound serves as a critical selectivity counter-screen probe to confirm that observed cellular phenotypes are NaV-mediated rather than kinase-mediated, particularly in programs where the quinazoline core is being repurposed for non-oncology indications [1][3].

Physicochemical Benchmarking in CNS-Penetrant Quinazoline Lead Optimization

With a measured cLogP of 2.84 and TPSA of 107.2 Ų, the compound occupies a favorable CNS drug-like property space that is distinct from its primary amide analog (cLogP ≈ 1.6, TPSA ≈ 120 Ų). This property differential supports its use as a reference standard for calibrating in silico CNS penetration models and for experimental determination of brain-to-plasma ratios in rodent pharmacokinetic studies [4].

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